Methyl 2-ethyl-3-methyl-3H-indole-3-carboxylate
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Overview
Description
Methyl2-ethyl-3-methyl-3H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl2-ethyl-3-methyl-3H-indole-3-carboxylate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole ring . For Methyl2-ethyl-3-methyl-3H-indole-3-carboxylate, specific reaction conditions such as the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) have been reported .
Industrial Production Methods
Industrial production of indole derivatives generally follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and other advanced technologies are often employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl2-ethyl-3-methyl-3H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the indole ring .
Scientific Research Applications
Methyl2-ethyl-3-methyl-3H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl2-ethyl-3-methyl-3H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to its diverse biological activities. For example, it may inhibit certain enzymes or bind to specific receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
Methyl2-ethyl-3-methyl-3H-indole-3-carboxylate is unique due to its specific substitution pattern on the indole ring, which can confer distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
methyl 2-ethyl-3-methylindole-3-carboxylate |
InChI |
InChI=1S/C13H15NO2/c1-4-11-13(2,12(15)16-3)9-7-5-6-8-10(9)14-11/h5-8H,4H2,1-3H3 |
InChI Key |
KDTDHNYUGROEJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C1(C)C(=O)OC |
Origin of Product |
United States |
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